REACTION_CXSMILES
|
[F:1][CH2:2][CH2:3][N:4]1[C:13]2[C:8](=[CH:9][C:10]([F:15])=[C:11](Cl)[CH:12]=2)[C:7](=[O:16])[C:6]([C:17]([OH:19])=[O:18])=[CH:5]1.[CH3:20][N:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1>N1C=CC=CC=1>[F:1][CH2:2][CH2:3][N:4]1[C:13]2[C:8](=[CH:9][C:10]([F:15])=[C:11]([N:24]3[CH2:25][CH2:26][N:21]([CH3:20])[CH2:22][CH2:23]3)[CH:12]=2)[C:7](=[O:16])[C:6]([C:17]([OH:19])=[O:18])=[CH:5]1
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Name
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1-(2-fluoroethyl)-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Quantity
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0.72 g
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Type
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reactant
|
Smiles
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FCCN1C=C(C(C2=CC(=C(C=C12)Cl)F)=O)C(=O)O
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Name
|
|
Quantity
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1.25 g
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Type
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reactant
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Smiles
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CN1CCNCC1
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Name
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|
Quantity
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2 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated at 135°-145° C. for 10 hours
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Duration
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10 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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the mixture was evaporated under vacuum
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Type
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FILTRATION
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Details
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The undissolved matter was filtered off
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Type
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FILTRATION
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Details
|
The presipitate was filtered
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Type
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WASH
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Details
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washed
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Type
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CUSTOM
|
Details
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dried
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Type
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CUSTOM
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Details
|
recrystallized from a mixture of DMF and ethanol
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Name
|
|
Type
|
product
|
Smiles
|
FCCN1C=C(C(C2=CC(=C(C=C12)N1CCN(CC1)C)F)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |